Cas no 2248382-40-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248382-40-1
- EN300-6520989
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate
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- Inchi: 1S/C18H9Cl2N3O4/c19-13-6-5-10(7-14(13)20)22-8-15(21-9-22)18(26)27-23-16(24)11-3-1-2-4-12(11)17(23)25/h1-9H
- InChI Key: JBGZJGGGNNJQAV-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)N1C=NC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C1)Cl
Computed Properties
- Exact Mass: 400.9970112g/mol
- Monoisotopic Mass: 400.9970112g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 81.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520989-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate |
2248382-40-1 | 95.0% | 0.05g |
$792.0 | 2025-03-14 | |
| Enamine | EN300-6520989-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate |
2248382-40-1 | 95.0% | 0.1g |
$829.0 | 2025-03-14 | |
| Enamine | EN300-6520989-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate |
2248382-40-1 | 95.0% | 0.25g |
$867.0 | 2025-03-14 | |
| Enamine | EN300-6520989-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate |
2248382-40-1 | 95.0% | 0.5g |
$905.0 | 2025-03-14 | |
| Enamine | EN300-6520989-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate |
2248382-40-1 | 95.0% | 1.0g |
$943.0 | 2025-03-14 | |
| Enamine | EN300-6520989-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate |
2248382-40-1 | 95.0% | 2.5g |
$1848.0 | 2025-03-14 | |
| Enamine | EN300-6520989-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate |
2248382-40-1 | 95.0% | 5.0g |
$2732.0 | 2025-03-14 | |
| Enamine | EN300-6520989-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate |
2248382-40-1 | 95.0% | 10.0g |
$4052.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate (CAS No. 2248382-40-1): A Comprehensive Overview
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate (CAS No. 2248382-40-1) is a specialized chemical entity that has garnered significant attention in recent years due to its unique structural properties and potential applications. This article delves into the molecular characteristics, synthesis pathways, and emerging uses of this compound, while also addressing frequently asked questions and trending topics in the field of organic chemistry.
From a structural perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate features a complex architecture combining isoindole and imidazole moieties. The presence of the 3,4-dichlorophenyl group contributes to its distinctive electronic properties, making it particularly interesting for researchers studying structure-activity relationships in medicinal chemistry. The compound's molecular weight of 403.21 g/mol and its specific solubility profile make it suitable for various organic synthesis applications.
Recent scientific literature highlights several potential applications for CAS 2248382-40-1. In pharmaceutical research, derivatives of this compound have shown promise as enzyme inhibitors, particularly in studies targeting inflammatory pathways. The imidazole-4-carboxylate component appears to play a crucial role in these biological interactions. Additionally, materials scientists have explored its use in creating novel polymers with enhanced thermal stability, addressing current industry demands for high-performance materials.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions, with careful control of reaction conditions being essential for optimal yield. Recent advancements in green chemistry have led to improved synthetic routes that reduce environmental impact while maintaining high purity standards - a topic of growing importance in chemical manufacturing. Analytical characterization of this compound generally employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry.
Market trends indicate increasing interest in CAS 2248382-40-1 from both academic and industrial sectors. The compound's versatility makes it valuable for drug discovery programs and specialty chemical development. Current research focuses on optimizing its physical properties for specific applications, with particular emphasis on improving solubility characteristics without compromising structural integrity. These developments align with broader industry movements toward tailored molecular solutions.
From a safety and handling perspective, standard laboratory precautions are recommended when working with 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate. Proper personal protective equipment and adequate ventilation should be maintained during experimental procedures. The compound's stability under various conditions has been the subject of recent studies, with findings suggesting optimal storage in cool, dry environments protected from light.
Emerging research directions for 2248382-40-1 include exploration of its photophysical properties and potential applications in organic electronics. The conjugated system within its molecular framework shows interesting electronic characteristics that may be valuable for developing new materials for optoelectronic devices. This aligns with current scientific interest in sustainable electronic components and advanced functional materials.
For researchers considering working with 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate, several key considerations should be noted. The compound's purity significantly impacts experimental outcomes, necessitating thorough characterization before use. Recent publications have provided improved protocols for purification and analysis, reflecting the scientific community's ongoing efforts to establish best practices for handling this specialized chemical.
The future outlook for CAS 2248382-40-1 appears promising, with potential applications continuing to expand across multiple scientific disciplines. As synthetic methodologies advance and analytical techniques become more sophisticated, our understanding of this compound's full capabilities will undoubtedly grow. Current investigations into its biological activity and material properties suggest that it may play an important role in addressing several contemporary scientific challenges.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylate represents an intriguing subject of study with diverse potential applications. Its complex structure offers numerous opportunities for chemical modification and functionalization, making it a valuable building block in modern organic synthesis. As research progresses, this compound may contribute significantly to advancements in pharmaceuticals, materials science, and other cutting-edge fields of chemical research.
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